C225 -

C225

Catalog Number: EVT-1196905
CAS Number:
Molecular Formula: C23H36O2
Molecular Weight: 344.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“Methyl 4,7,10,13,16-docosapentaenoate” is a type of polyunsaturated fatty acid (PUFA) which contains 22 carbons and 5 double bonds . It is also known as "4,7,10,13,16-Docosapentaenoic acid, methyl ester" .

Synthesis Analysis

“Methyl 4,7,10,13,16-docosapentaenoate” is an intermediate compound in the metabolic pathway of DHA in eucaryotes . It is formed from eicosapentaenoic acid (EPA) and is converted to docosahexaenoic acid (DHA) by Δ4-desaturase .

Molecular Structure Analysis

The molecular formula of “Methyl 4,7,10,13,16-docosapentaenoate” is C23H36O2 . It has an average mass of 344.531 Da and a monoisotopic mass of 344.271515 Da .

Synthesis Analysis

The synthesis of Cetuximab involves complex biotechnological processes. Initially, the gene encoding the desired antibody is inserted into a suitable expression vector. This vector is then introduced into mammalian cells, typically Chinese hamster ovary cells, which are capable of post-translational modifications essential for proper antibody folding and function. The cells are cultured in bioreactors under controlled conditions to produce the antibody in large quantities. Following production, Cetuximab undergoes purification processes such as protein A affinity chromatography to isolate the antibody from other cellular components. The final product is formulated for clinical use .

Molecular Structure Analysis

Cetuximab has a complex molecular structure characterized by its large size and intricate folding. The molecular formula is C6484H10042N1732O2023S36C_{6484}H_{10042}N_{1732}O_{2023}S_{36}, with a molar mass of approximately 145,781.92 g/mol. The structure comprises two heavy chains and two light chains linked by disulfide bonds, forming a Y-shaped configuration typical of immunoglobulins. The binding site of Cetuximab specifically interacts with the EGFR, inhibiting its activation and subsequent downstream signaling pathways .

Chemical Reactions Analysis

Cetuximab primarily functions through its interaction with EGFR. Upon binding to the extracellular domain of EGFR, it prevents the receptor from undergoing dimerization and activation by its natural ligands, such as epidermal growth factor. This blockade leads to the inhibition of several downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway and the PI3K/AKT pathway. These pathways are crucial for cell proliferation and survival; thus, their inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of Cetuximab involves several key steps:

  1. Binding: Cetuximab binds specifically to the extracellular domain of EGFR.
  2. Inhibition: This binding inhibits ligand-induced receptor dimerization and activation.
  3. Signal Blockade: As a result, downstream signaling cascades are blocked, leading to reduced cell proliferation.
  4. Apoptosis Induction: In sensitive tumor cells, this blockade can trigger apoptotic pathways.

Clinical studies have shown that patients with wild-type KRAS tumors benefit significantly from treatment with Cetuximab, achieving response rates exceeding 60% .

Physical and Chemical Properties Analysis

Cetuximab exhibits several physical and chemical properties relevant to its function:

  • Appearance: Typically presented as a clear to slightly opalescent solution.
  • pH: The pH range for formulation is usually between 6.5 and 7.5.
  • Solubility: Highly soluble in aqueous solutions due to its protein nature.
  • Stability: Stability may be affected by temperature and light exposure; thus, it is stored under specific conditions to maintain efficacy.

The elimination half-life of Cetuximab is approximately 114 hours in patients, allowing for less frequent dosing compared to other therapeutic agents .

Applications

Cetuximab has significant applications in oncology:

  • Metastatic Colorectal Cancer: Used as a first-line treatment in combination with chemotherapy for patients without KRAS mutations.
  • Head and Neck Cancers: Approved for use in recurrent or metastatic squamous cell carcinoma of the head and neck.
  • Research Applications: Utilized in clinical trials exploring its efficacy in combination with other targeted therapies or immunotherapies.
Legislative Context of Bill C-225

Historical Development of Fetal Rights Legislation in Canada

The legal status of fetuses in Canadian law has remained intentionally undefined since the landmark Roe v. Morgentaler (1988) decision, which struck down abortion laws and established that fetuses lack independent legal personhood under the Criminal Code [2] [9]. This constitutional vacuum precipitated repeated legislative attempts to define fetal rights, particularly concerning violent crimes against pregnant women. Prior to Bill C-225, foundational cases like Regina v. Levkovic (2012) exposed critical ambiguities when courts struggled to address infant concealment without legal fetal status, with Supreme Court justices notably referring to the fetus as "this, um, dead, um, whatever" during proceedings [2].

In 1996, prosecutorial attempts to charge an Ottawa woman who shot pellets into her womb failed precisely due to absence of fetal legal standing [2] [7]. Provincial efforts similarly faltered; a 1996 Manitoba court order forcing a solvent-addicted pregnant woman into treatment was stayed on appeal, reinforcing that fetal protection could not override maternal autonomy under existing frameworks [7]. These cases underscored Parliament’s unresolved tension: how to address public concern over fetal harm without infringing upon abortion rights or maternal bodily autonomy—a balance no bill had successfully achieved before Bill C-225’s introduction [2] [9].

Table: Key Judicial Milestones in Fetal Rights Jurisprudence

Case/Event (Year)Legal SignificanceOutcome
R. v. Morgentaler (1988)Struck down abortion lawsFetus has no constitutional rights
Winnipeg Child and Family Services Case (1996)Forced treatment of pregnant womanStayed on appeal; no fetal standing
Regina v. Levkovic (2012)Concealment of infant bodyHighlighted legal ambiguity in fetal terminology

Comparative Analysis of Bill C-225 and Predecessor Bills (C-311, C-484)

Bill C-225 (“Cassie and Molly’s Law”) directly mirrored earlier legislative efforts to criminalize fetal harm, but incorporated strategic modifications to circumvent criticisms that doomed previous bills:

  • Bill C-484 (Unborn Victims of Crime Act, 2008): Proposed creating a separate offense for killing or injuring a fetus during an attack on a pregnant woman. It was criticized for implicitly establishing fetal personhood by treating the fetus as a distinct victim. The Abortion Rights Coalition of Canada argued this could lay groundwork for abortion criminalization [5] [8].

  • Bill C-225 (2016): Retained C-484’s core structure but added two critical clauses:

  • Explicit exclusion of abortion from its scope (Section 2.1)
  • Specification that fetal protections applied only when the woman intended to carry the pregnancy to term [1] [5].Despite these modifications, opponents like Joyce Arthur of ARCC maintained that the bill still “smuggled in fetal personhood” by creating distinct offenses for fetal injury/death. Legal scholars noted that the concept of a “preborn child” in the bill’s title inherently conflicted with Criminal Code principles denying fetal personhood [5] [8].

Table: Comparative Legislative Elements

FeatureBill C-484 (2008)Bill C-225 (2016)
Offense StructureSeparate offense against fetusSeparate offense against fetus
Abortion ExclusionNonexistentExplicit exclusion clause
ApplicabilityAll pregnanciesOnly pregnancies woman intended to carry
Key CriticismEstablishes fetal personhoodRetains fetal personhood via “preborn child” concept

Parliamentary Debates and Voting Patterns (42nd Parliament)

Bill C-225, sponsored by Conservative Member of Parliament Cathay Wagantall, underwent Second Reading debates on May 2, 2016, with voting concluding on October 19, 2016. The discourse revealed entrenched ideological divisions:

  • Proponent Arguments: Wagantall framed the bill as addressing a “legal gap” where violent offenders causing fetal death faced no additional consequences. She cited cases like Cassie Kaake, murdered while pregnant (inspiring the bill’s “Cassie and Molly” title), whose attacker could not be charged for fetal death. Wagantall emphasized the bill’s abortion exemption and cited polling showing 70% public support for such legislation [1] [8].

  • Opponent Arguments: Liberal Member of Parliament Bill Blair countered that existing laws (e.g., aggravated assault sentencing) already allowed harsher penalties for crimes against pregnant women without introducing fetal personhood. New Democratic Party justice critic Murray Rankin warned the bill risked “opening the door to fetal rights challenges” against abortion access. The Abortion Rights Coalition of Canada mobilized nationwide petitions arguing the bill enabled future erosion of reproductive rights [1] [5].

Voting followed strict party lines:

  • Yeas (76): Primarily Conservative members, with support from 91% of the caucus.
  • Nays (209): All Liberal and New Democratic Party members, plus 9 Conservatives [1] [6].

Table: Vote Distribution on Bill C-225 (October 19, 2016)

PartyVote (Yeas/Nays)Votes Cast% of Caucus
ConservativeYeas7691%
LiberalNays182100%
New Democratic PartyNays27100%

The bill’s decisive defeat (209–76) reflected a broader pattern: since 1987, 46 anti-abortion legislative initiatives have failed in Canada. Political scientists observed that even modified fetal protection bills like C-225 could not overcome Canada’s unique legal stance—being the only democratic nation without gestational limits on abortion [2] [5] [9].

Properties

Product Name

C225

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19-

InChI Key

VQHJSIBYSWTMLS-NEUKSRIFSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Synonyms

C225
cetuximab
Erbitux
IMC C225
IMC-C225
MAb C225

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.